![molecular formula C12H9NO3S2 B609806 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone CAS No. 90680-28-7](/img/structure/B609806.png)
1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone
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Overview
Description
P22074 is a USP7 inhibitor. It is not as active of an antagonist as are its halogen-substituted related compounds.
Scientific Research Applications
Cyclization Reactions
- 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone has been utilized in cyclization reactions. A study demonstrated the preparation of a sulfonyl group-containing heterocyclic compound, highlighting different cyclization reactions, including a tandem Michael conjugate addition-cyclization process (Fan, Cao, Xu, & Zhang, 1998).
Chemical Synthesis and Reactions
The compound plays a role in radical and ionic reactions of nitrothiophens. It has been used to investigate novel ionic substitution processes involving nucleophilic attack on the thiophen ring, leading to the formation of C-alkylates (Newcombe & Norris, 1979).
In synthesizing arylsulfonamide-based quinolines, 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone's derivatives have shown promising antioxidant, antifungal, and antibacterial activities. This includes notable activity against Gram-positive and Gram-negative bacteria and Candida strains (Kumar & Vijayakumar, 2017).
It's involved in the synthesis of aminobenzo[b]thiophenes, demonstrating its utility in creating efficient one-pot synthesis pathways for these compounds (Androsov et al., 2010).
The compound has been used in microwave-assisted oxidative cyclizations of alkenes with β-ketosulfones, highlighting its role in developing new synthetic protocols (Curti, Crozet, & Vanelle, 2009).
Pharmacological Studies
It has contributed to the synthesis of substituted thienochromene derivatives, which have been studied for their anti-inflammatory activities. Some of these synthesized compounds exhibited better anti-inflammatory activities than reference controls (Ouf, Sakran, & Amr, 2015).
The compound has been utilized in studies focusing on solid-liquid phase equilibrium and ternary phase diagrams, which are essential for understanding its properties in different solvents (Li et al., 2019).
Research involving 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone derivatives has demonstrated antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Additional Research Applications
The compound has been studied for its behavior in cine-substitution reactions, demonstrating its versatility in chemical synthesis (Novi, Guanti, Dell'erba, & Spinelli, 1976).
It has been involved in the synthesis of N-Acylhydrazones and 1,3,4-Oxadiazole derivatives, showcasing its potential as a new drug candidate due to strong activity against strains of Staphylococcus aureus (Oliveira et al., 2012).
Studies have also explored its potential in hydrogen bonding motif analysis through high-resolution X-ray and neutron diffraction data, providing insights into its molecular bonding features (Hibbs, Overgaard, & Piltz, 2003).
Additionally, 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone derivatives have been synthesized and evaluated for their anticandidal activity and cytotoxicity, contributing to the search for potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014).
properties
CAS RN |
90680-28-7 |
---|---|
Product Name |
1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone |
Molecular Formula |
C12H9NO3S2 |
Molecular Weight |
279.33 |
IUPAC Name |
1-(4-nitro-5-phenylsulfanylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C12H9NO3S2/c1-8(14)11-7-10(13(15)16)12(18-11)17-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
WZNUDHSRSDPPHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC=CC=C2)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
P22074; P-22074; P22074 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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